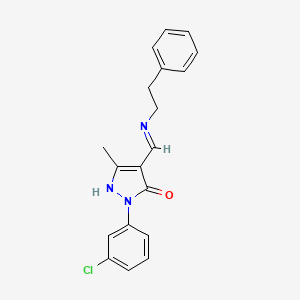

(Z)-1-(3-chlorophenyl)-3-methyl-4-((phenethylamino)methylene)-1H-pyrazol-5(4H)-one

Description

This compound belongs to the pyrazolone family, characterized by a five-membered heterocyclic ring with two adjacent nitrogen atoms. The Z-configuration of the imine group (C=N) at position 4 stabilizes the structure via intramolecular hydrogen bonding. Key structural features include:

- 3-Chlorophenyl group at position 1, contributing electron-withdrawing effects and steric bulk.

- Methyl group at position 3, enhancing hydrophobicity.

- Phenethylamino-methylene substituent at position 4, enabling π-π stacking and hydrogen-bonding interactions.

Pyrazolone derivatives are widely studied for their antimicrobial, anticancer, and anti-inflammatory activities, often modulated by substituent variations .

Properties

IUPAC Name |

2-(3-chlorophenyl)-5-methyl-4-(2-phenylethyliminomethyl)-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O/c1-14-18(13-21-11-10-15-6-3-2-4-7-15)19(24)23(22-14)17-9-5-8-16(20)12-17/h2-9,12-13,22H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACBXSFKGFUWZFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC(=CC=C2)Cl)C=NCCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-1-(3-chlorophenyl)-3-methyl-4-((phenethylamino)methylene)-1H-pyrazol-5(4H)-one is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is part of a larger class of pyrazole derivatives known for their potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. The following sections delve into the synthesis, biological activity, and relevant research findings associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-component reactions that allow for the incorporation of various functional groups. The general synthetic pathway includes:

- Formation of the pyrazole ring : This is achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds.

- Methylene bridge formation : The introduction of the phenethylamino group occurs via a condensation reaction, which stabilizes the structure and enhances biological activity.

Biological Activity

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Key findings include:

Anticancer Activity

Numerous studies have indicated that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Assays : Compounds derived from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one were screened against multiple cancer cell lines, revealing several derivatives with optimal cytotoxicity, including those similar to this compound .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 4a | MCF-7 | 15.2 |

| 4c | HeLa | 12.8 |

| 6c | A549 | 18.5 |

Anti-inflammatory Activity

The pyrazole scaffold is also noted for its anti-inflammatory properties, often attributed to its ability to inhibit cyclooxygenase enzymes (COX). Research has shown that compounds within this class can significantly reduce inflammation markers in animal models .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer proliferation and inflammation.

- Induction of Apoptosis : Studies suggest that certain derivatives can trigger programmed cell death in cancer cells, contributing to their anticancer efficacy.

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:

- Case Study on Breast Cancer : A derivative similar to this compound demonstrated promising results in reducing tumor size in a preclinical model of breast cancer.

- Inflammatory Disorders : In models of arthritis, compounds from this class showed reduced swelling and pain, indicating potential for treating inflammatory diseases.

Scientific Research Applications

Anticancer Activity

Research has indicated that pyrazole derivatives, including (Z)-1-(3-chlorophenyl)-3-methyl-4-((phenethylamino)methylene)-1H-pyrazol-5(4H)-one, exhibit promising anticancer properties. A study conducted by Spallarossa et al. demonstrated that a library of phenylaminopyrazoles showed significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), SKOV-3 (ovarian cancer), and HeLa (cervical cancer) cells . The mechanism of action is thought to involve the inhibition of specific signaling pathways critical for tumor growth.

Anticonvulsant Activity

Another area of investigation involves the anticonvulsant potential of pyrazole derivatives. Compounds similar to this compound have been synthesized and evaluated for their ability to prevent seizures induced by maximal electroshock and pentylenetetrazol models. The results suggest that these compounds may offer a new therapeutic avenue for epilepsy treatment .

Anti-inflammatory Effects

Studies have also highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, certain synthesized compounds have shown effectiveness in reducing inflammation in animal models, indicating their potential use in treating inflammatory diseases .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For example, pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response . This inhibition can lead to reduced production of pro-inflammatory mediators, making it a candidate for further development as an anti-inflammatory agent.

Antioxidant Properties

Recent studies have suggested that compounds like this compound possess antioxidant properties that can protect cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases, where oxidative damage is a contributing factor .

Chemical Synthesis and Modifications

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between hydrazine derivatives and aldehydes or ketones. The structural modifications on the pyrazole ring can significantly influence its biological activity, making structure-activity relationship studies essential for optimizing its pharmacological properties .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Spallarossa et al. | Anticancer Activity | Significant cytotoxicity against multiple cancer cell lines observed. |

| European Journal of Medicinal Chemistry | Anticonvulsant Activity | Compounds showed efficacy in seizure prevention models. |

| Recent Advances in Pyrazole Research | Anti-inflammatory Effects | Demonstrated reduction in inflammation markers in vivo. |

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The following table summarizes key analogs and their substituents:

Key Observations :

- Chlorine Position: The 3-chlorophenyl group in the target compound (vs.

- Amino Substituents: The phenethylamino group in the target compound introduces greater conformational flexibility compared to rigid cyclopropylamino or planar anilino groups .

Crystallographic and Physicochemical Properties

Crystallographic data for selected compounds:

Key Findings :

- Hydrogen Bonding : Intramolecular N–H···O bonds in the target compound stabilize the Z-configuration, whereas intermolecular bonds in analogs influence crystal packing and solubility.

- Unit Cell Volume: Bulky substituents (e.g., cyclopropylamino ) increase unit cell volume, correlating with lower melting points (~150°C vs. 180°C for smaller analogs).

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high purity and yield?

- Methodological Answer: Synthesis optimization requires strict control of reaction parameters:

- Temperature: Elevated temperatures (e.g., 130°C for analogous reactions) improve reaction kinetics .

- Solvent Choice: Polar aprotic solvents (e.g., DMF) or ethanol enhance solubility and intermediate stability .

- Catalysts: Copper(II) salts (e.g., Cu(OTf)₂) can accelerate coupling steps .

- Monitoring: Use TLC or HPLC to track reaction progress and purity .

- Purification: Recrystallization from ethanol or column chromatography yields high-purity products .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies functional groups (e.g., exocyclic double bond Z-configuration) and stereochemistry .

- X-ray Crystallography: Single-crystal analysis resolves bond lengths, angles, and torsion angles (e.g., dihedral angles between aromatic rings) .

- HPLC: Validates purity (>95%) and detects by-products .

- Mass Spectrometry: HRMS confirms molecular weight and fragmentation patterns .

Q. What protocols are recommended for characterizing thermal stability and decomposition profiles?

- Methodological Answer:

- Thermogravimetric Analysis (TGA): Conduct under nitrogen (heating rate: 10°C/min) to assess decomposition thresholds.

- Differential Scanning Calorimetry (DSC): Identifies melting points and phase transitions (e.g., sharp endothermic peaks at 199–201°C for related pyrazolones) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data interpretation for such pyrazolone derivatives?

- Methodological Answer:

- Refinement Tools: Use SHELXL for robust refinement, especially for disordered regions or twinned crystals .

- Validation: Cross-check with spectroscopic data (e.g., NMR coupling constants for Z/E isomer confirmation) .

- Computational Support: Density Functional Theory (DFT) optimizes molecular geometry and validates crystallographic parameters .

Q. What approaches are suitable for studying the conformational dynamics of the (Z)-configured exocyclic double bond?

- Methodological Answer:

- Variable-Temperature NMR: Measures signal splitting to assess rotational barriers (e.g., ΔG‡ calculations) .

- X-ray Diffraction: Captures static conformation (e.g., planarity of the pyrazolone ring and substituent orientations) .

- Molecular Dynamics (MD) Simulations: Models isomerization pathways and energy barriers (software: GROMACS or AMBER) .

Q. How should researchers design experiments to investigate non-covalent interactions influencing crystal packing?

- Methodological Answer:

- Hirshfeld Surface Analysis: Quantifies C–H⋯O and π-π interactions using CrystalExplorer .

- Temperature-Dependent Crystallography: Reveals thermal expansion effects on packing motifs .

- Mercury Software: Visualizes interaction networks (e.g., weak hydrogen bonds contributing to layer formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.